Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of piperazine derivatives, including Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-, involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the coupling of substituted benzenethiol with chloro-nitrobenzene, followed by the reduction of the nitro group using an iron-acetic acid system. The resulting aniline intermediate is then cyclized with bis(2-chloroethyl)amine hydrochloride to obtain the piperazine moiety .
Chemical Reactions Analysis
Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: The reduction of nitro groups to amines is a common reaction, often using iron-acetic acid systems.
Substitution: Substitution reactions can occur at various positions on the piperazine ring, often using halogenated compounds as reagents.
Scientific Research Applications
Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain organisms . This action is mediated by its effects on the inhibitory GABA (γ-aminobutyric acid) receptor .
Comparison with Similar Compounds
Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound has a similar piperazine core but differs in its substituents.
1-(2-Methoxyphenyl)piperazine: This compound is used in various chemical reactions and has different functional groups compared to Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-.
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- stands out due to its unique combination of substituents, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C17H20N2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[2-(2-methylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C17H20N2S/c1-14-6-2-4-8-16(14)20-17-9-5-3-7-15(17)19-12-10-18-11-13-19/h2-9,18H,10-13H2,1H3 |
InChI Key |
MBWUFSQDLZYQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.